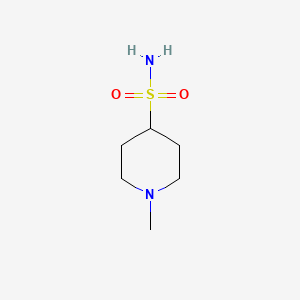

1-Methylpiperidine-4-sulfonamide

Description

Contextualization within Sulfonamide Chemistry and Drug Discovery

The sulfonamide functional group, characterized by a sulfuryl group connected to an amine (-SO₂NH₂), is a cornerstone of modern medicinal chemistry. rsc.org Its journey began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent, which was later found to be a prodrug that metabolized into the active compound sulfanilamide. openaccesspub.org This groundbreaking discovery ushered in the era of sulfa drugs and revolutionized the treatment of bacterial infections before the widespread availability of penicillin. openaccesspub.orgajchem-b.com

Initially celebrated for their antibacterial properties, sulfonamides function as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.gov This enzyme is crucial for the synthesis of folic acid in bacteria, an essential nutrient for DNA replication and growth. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect. openaccesspub.orgnih.gov

The versatility of the sulfonamide scaffold quickly became apparent, leading to the development of thousands of derivatives. ajchem-b.com Researchers found that modifying the sulfonamide core could yield compounds with a vast spectrum of pharmacological effects. ajchem-b.comnih.gov Beyond their antibacterial origins, sulfonamides have been successfully developed into drugs with diverse therapeutic applications, including:

Antiviral agents nih.gov

Anticancer therapeutics ajchem-b.comnih.gov

Anti-inflammatory drugs (e.g., COX-2 inhibitors like Celecoxib) openaccesspub.org

Diuretics openaccesspub.org

Antidiabetic (hypoglycemic) agents openaccesspub.orgajchem-b.com

Carbonic anhydrase inhibitors used to treat glaucoma ajchem-b.com

Today, over 120 sulfa drugs are on the market, with hundreds more in various stages of the drug discovery pipeline. rsc.org The enduring relevance of this scaffold lies in its synthetic accessibility and its ability to act as a versatile building block for creating molecules that can interact with a wide array of biological targets. ajchem-b.comnih.gov

Significance of Piperidine (B6355638) Scaffolds in Bioactive Molecules

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs found in pharmaceuticals and natural products. nih.govmdpi.com Its ubiquity in FDA-approved drugs underscores its importance as a privileged scaffold in drug design. nih.govresearchgate.net The significance of the piperidine moiety stems from several key attributes that make it highly valuable for constructing bioactive molecules.

Firstly, the piperidine ring provides a versatile three-dimensional framework that can be readily functionalized at various positions, allowing for precise control over the spatial orientation of substituents. This structural flexibility is crucial for optimizing interactions with the binding sites of biological targets like proteins and enzymes. ajchem-a.com

Secondly, incorporating a piperidine scaffold can significantly modulate a molecule's physicochemical properties. researchgate.net The nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and allowing for ionic interactions. Simultaneously, the saturated hydrocarbon backbone provides lipophilicity, which can improve membrane permeability. This dual nature allows medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. researchgate.net

The introduction of chiral centers within the piperidine ring can further enhance biological activity and selectivity, as stereochemistry often plays a critical role in drug-target recognition. researchgate.net Piperidine derivatives have been successfully developed for a wide range of therapeutic areas, demonstrating a vast array of pharmacological activities, including:

Antimicrobial ajchem-a.com

Anticancer ajchem-a.com

Antidepressant ajchem-a.com

Antioxidant ajchem-a.com

Anti-Alzheimer's agents (e.g., Donepezil) ajchem-a.comnih.gov

Antiviral (e.g., as ligands in HIV-1 Protease Inhibitors) nih.gov

The piperidine building block is a key component in numerous commercial agents, such as the antifungal fenpropidin (B1672529) and the anti-Alzheimer's drug donepezil (B133215), highlighting its proven track record in successful drug development. nih.gov

Research Trajectories of Sulfonamide-Piperidine Hybrid Compounds

The strategic combination of the sulfonamide group and the piperidine scaffold into single molecular entities represents a promising research trajectory in medicinal chemistry. This molecular hybridization approach aims to create novel compounds that may exhibit synergistic effects, improved potency, better selectivity, or novel mechanisms of action compared to molecules containing only one of the two pharmacophores.

Research into sulfonamide-piperidine hybrids has explored various therapeutic applications, with detailed investigations into their synthesis and biological activity. One prominent area of research is in the development of novel antibacterial agents. For instance, a series of new sulfonamide compounds linked to an alkyl tail through a piperidine moiety were designed and evaluated for their ability to manage plant bacterial diseases. nih.gov These compounds were synthesized based on the principle of combining the proven antibacterial action of sulfonamides with the favorable structural and pharmacokinetic properties of the piperidine linker. nih.gov

Another significant research avenue is in the field of virology. In the development of treatments for HIV, piperidine scaffolds have been used as novel P2-ligands in potent HIV-1 protease inhibitors. nih.gov These complex molecules often incorporate a phenylsulfonamide moiety as the P2'-ligand, demonstrating a clear case where the sulfonamide and piperidine components are integrated to achieve high binding affinity and potent enzymatic inhibition. One such inhibitor, containing an (R)-piperidine-3-carboxamide and a 4-methoxyphenylsulfonamide, showed highly effective inhibitory activity. nih.gov

Furthermore, sulfonamide-piperidine hybrids have been investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in various diseases. Researchers have synthesized and tested derivatives where a piperidine ring serves as a linker between a 4-sulfamoylbenzoyl group and other chemical moieties. mdpi.com Molecular docking studies of these compounds confirmed that the sulfonamide group interacts directly with the zinc ion in the enzyme's active site, a classic mechanism for this class of inhibitors, while the piperidine-containing portion of the molecule helps to position the pharmacophore and establish additional interactions. mdpi.com

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

1-methylpiperidine-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c1-8-4-2-6(3-5-8)11(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBKYXPVRLPNCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-Methylpiperidine-4-sulfonamide Scaffolds

The synthesis of this compound and related structures typically involves a few key chemical reactions. These include the formation of the sulfonamide bond and modifications to the piperidine (B6355638) ring.

Aminosulfonylation and Sulfonyl Chloride Reactions

The reaction between a sulfonyl chloride and an amine is a fundamental method for creating sulfonamides. In the context of this compound, this can be achieved by reacting 4-methylpiperidine-1-sulfonyl chloride with an appropriate amine or by reacting 1-methylpiperidin-4-amine with a suitable sulfonyl chloride. chemicalbook.comsigmaaldrich.combldpharm.comoakwoodchemical.com

A general approach involves the reaction of a sulfonyl chloride with an amine in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (B109758). mdpi.com The base neutralizes the hydrochloric acid that is generated during the reaction. The reaction of 1-aminopiperidine (B145804) with benzenesulfonyl chloride, for instance, yields N-(piperidin-1-yl)benzenesulfonamide, which can then be further modified. researchgate.net

The synthesis of sulfonamides can also be achieved directly from sulfonic acids or their sodium salts under microwave irradiation, offering good functional group tolerance and high yields. organic-chemistry.org Another method involves the in situ preparation of sulfonyl chlorides from thiols by oxidation, followed by reaction with an amine. organic-chemistry.org

| Reactants | Reagents/Conditions | Product | Reference |

| Trimetazidine, Sulfonyl chloride | Dichloromethane, Triethylamine | Sulfonamide derivative of trimetazidine | mdpi.com |

| 1-Aminopiperidine, Benzenesulfonyl chloride | Sodium hydride | N-(piperidin-1-yl)benzenesulfonamide | researchgate.net |

| Aryl aldehyde, Malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, Ammonium (B1175870) acetate (B1210297) | Solvent-free, 90 °C | Pyridine with sulfonamide moiety | nih.gov |

| 4-Sulfamoylbenzoic acid, Ethyl piperidine-4-carboxylate | EDCI, HOBt, Acetonitrile (B52724) | Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate | nih.gov |

| 4-(4-(Hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide, Isocyanate | Ethanol, Reflux | Benzenesulfonamidohydrazido urea (B33335) | nih.gov |

Derivatization Strategies for Piperidine Rings

The piperidine ring is a versatile scaffold that can be modified in various ways to create a diverse range of compounds. researchgate.net One common strategy is the N-alkylation of the piperidine nitrogen. For instance, piperidine-4-carboxylic acid can be converted to 1-methylpiperidine-4-carboxylic acid using formaldehyde (B43269) under transfer hydrogenation conditions. google.com

Another approach involves the synthesis of piperidine derivatives through multi-component reactions. For example, pyridinium (B92312) derivatives of piperidin-2-ones can be synthesized from aromatic aldehydes, malononitrile, pyridines, haloacetates, and ammonium acetate in a one-pot reaction. researchgate.net

The functionalization of the piperidine ring can also be achieved through cyclization reactions. For instance, polysubstituted alkylidene piperidines can be synthesized from 1,6-enynes via intramolecular radical cyclization. nih.gov

Solid-Phase Synthesis Techniques for Sulfonamide Moieties

Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of compound libraries. researchgate.net In the context of sulfonamides, SPS can be used to synthesize sulfonamide-containing peptides and other complex molecules. researchgate.net

One approach involves the on-resin synthesis of sulfonamides by reacting a resin-bound amine with a sulfonyl chloride. Alternatively, a sulfonamide-containing building block can be attached to a solid support using standard peptide coupling conditions. researchgate.net The use of different resins, such as 2-chlorotrityl chloride (2-CTC) resin, allows for the synthesis of a variety of sulfonamide derivatives. researchgate.net

Advanced Synthetic Strategies for Complex Derivatives

The development of more complex derivatives of this compound often requires advanced synthetic techniques, such as stereoselective synthesis and microwave-assisted protocols.

Stereoselective Synthesis Approaches

The synthesis of specific stereoisomers of 1-methylpiperidine-containing compounds is crucial for understanding their structure-activity relationships. Stereoselective synthesis can be achieved through various methods, including the use of chiral catalysts and auxiliaries. nih.gov

For example, the stereoselective synthesis of di- and tri-substituted piperidines can be achieved through a Ti(Oi-Pr)4 promoted 5- or 6-endo-trig cyclization. researchgate.net The use of a chiral P-O ligand in a palladium-catalyzed intramolecular aza-Heck cyclization allows for the enantioselective synthesis of piperidine derivatives. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction times, increasing yields, and improving the purity of products. nih.govresearchgate.netnih.gov This "green" chemistry approach has been successfully applied to the synthesis of various sulfonamide derivatives. researchgate.netutrgv.edu

For instance, the synthesis of sulfonamides from sulfonic acids or their sodium salts can be efficiently carried out under microwave irradiation. organic-chemistry.org Microwave-assisted SNAr reactions have also been used to synthesize complex sulfonamide-containing molecules. nih.gov

| Technique | Application | Advantages | Reference |

| Stereoselective Synthesis | Synthesis of specific stereoisomers | Control over 3D structure, understanding of SAR | researchgate.netnih.govnih.gov |

| Microwave-Assisted Synthesis | Synthesis of sulfonamides and their derivatives | Reduced reaction times, higher yields, improved purity, "green" chemistry | organic-chemistry.orgnih.govresearchgate.netnih.govutrgv.edu |

Catalyst-Mediated Sulfonamide Formation

The formation of the sulfonamide group is a critical step in the synthesis of this compound and related derivatives. Research has highlighted the use of various catalysts and reagents to facilitate this transformation efficiently.

One common approach involves the use of coupling agents for amide or sulfonamide bond formation. For instance, the condensation reaction to form related piperidine sulfonamide structures has been successfully achieved using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as a coupling agent, often in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). nih.govnih.govmdpi.com These reagents are typically employed in a dry aprotic solvent like acetonitrile to drive the reaction to completion. nih.govmdpi.com

Another widely used method is the reaction of a suitable piperidine precursor with a sulfonyl chloride. This reaction is frequently mediated by a base catalyst. Triethylamine is commonly introduced to scavenge the hydrogen chloride byproduct formed during the reaction, thereby promoting the formation of the sulfonamide product. mdpi.com The reaction is often carried out in a solvent such as dichloromethane at room temperature, providing a quick and efficient route to the desired compound. mdpi.com

In the broader context of synthesizing functionalized piperidines, palladium catalysts such as PdCl₂(dppf) have been utilized in Suzuki coupling reactions to form C-C bonds, creating complex piperidine scaffolds that can subsequently be converted into sulfonamide derivatives. organic-chemistry.org While not a direct sulfonamide formation catalyst, these metal-catalyzed cross-coupling reactions are integral to building the core structure upon which the sulfonamide group is later installed. organic-chemistry.org

| Catalyst/Reagent | Reactants | Solvent | Purpose |

| EDCI / HOBt | Carboxylic acid and amine/sulfonamide | Acetonitrile (dry) | Promotes condensation/amide coupling. nih.govnih.govmdpi.com |

| Triethylamine | Amine and Sulfonyl Chloride | Dichloromethane | Base catalyst; scavenges HCl byproduct. mdpi.com |

| PdCl₂(dppf) | N-Boc 4-methylene piperidine, borane, aryl halide | Not specified | Suzuki coupling to form C-C bonds on the piperidine ring. organic-chemistry.org |

This table summarizes common catalysts and reagents used in the synthesis of piperidine sulfonamides.

Novel Precursor Development and Intermediates in Synthesis

A foundational precursor for many substituted piperidines is N-Boc-piperidin-4-one. google.com The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen, allowing for selective reactions at other positions before its removal or conversion. This precursor can undergo reductive amination to introduce various substituents. google.com Another fundamental starting material is piperidine-4-carboxylic acid (isonipecotic acid). google.com A key transformation for the target molecule is the N-methylation of this precursor, which can be achieved using formaldehyde through transfer hydrogenation conditions. google.com

During multi-step syntheses, several types of intermediates are generated. For example, in building complex piperidine structures, a Strecker-type condensation of a piperidone with an amine and hydrogen cyanide can yield an anilino-nitrile intermediate. researchgate.net This nitrile can then be selectively hydrolyzed, for instance with concentrated sulfuric acid, to form the corresponding anilino-amide intermediate. researchgate.net

In other synthetic routes, esterified precursors like ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate have been identified as key intermediates. nih.govmdpi.com This ester can be subsequently reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide, creating a new point for further chemical modification. nih.govmdpi.com The development of such intermediates is crucial for creating diverse libraries of sulfonamide derivatives for further research. nih.gov

| Precursor/Intermediate | Starting Material | Synthetic Step | Significance |

| N-Boc-piperidin-4-one | Commercially available | Reductive amination | Versatile precursor for 4-substituted piperidines. google.com |

| 1-Methylpiperidine-4-carboxylic acid | Piperidine-4-carboxylic acid | N-methylation with formaldehyde | Direct precursor to the 1-methylpiperidine (B42303) core. google.com |

| Anilino-nitrile | 1-Benzylpiperidin-4-one | Strecker condensation | Key intermediate for further functionalization. researchgate.net |

| Anilino-amide | Anilino-nitrile | Selective hydrolysis | Precursor to carboxylic acid derivatives. researchgate.net |

| Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate | 4-Sulfamoylbenzoic acid and ethyl piperidine-4-carboxylate | Amide coupling | Key intermediate for producing hydrazide derivatives. nih.govmdpi.com |

This table highlights key precursors and intermediates in the synthesis of functionalized piperidine sulfonamides.

Purification and Isolation Methodologies in Sulfonamide Synthesis Research

The successful synthesis of this compound and its analogs relies on effective purification and isolation techniques to ensure the final product's high purity. A variety of standard and specific methodologies are employed.

Following a reaction, the crude product is often isolated through simple physical means. If the product precipitates out of the reaction mixture, it can be separated by suction filtration. nih.govmdpi.com The isolated solid is typically washed with a non-polar solvent, such as diethyl ether (Et₂O), to remove soluble impurities. nih.govmdpi.com

Recrystallization is a powerful technique for purifying solid products. Ethanol is a commonly used solvent for recrystallizing piperidine sulfonamide derivatives. nih.govmdpi.com In cases where the product does not readily crystallize, trituration with a solvent like isopropyl ether (iPr₂O) can be used to induce solidification and purify the compound. nih.gov

For liquid-liquid extractions, a common workup procedure involves washing the organic reaction solution sequentially with an acidic solution (e.g., dilute HCl), a basic solution (e.g., saturated Na₂CO₃), and brine. mdpi.com This sequence removes unreacted starting materials and byproducts. The purified organic layer is then dried over an anhydrous salt, such as sodium sulfate (B86663) (Na₂SO₄), and the solvent is removed under reduced pressure using a rotary evaporator. mdpi.comresearchgate.net The progress of the reaction and the purity of the fractions are often monitored by thin-layer chromatography (TLC). mdpi.com

In some cases, purification involves chemical derivatization. For instance, a method for purifying a precursor, 1-amino-4-methylpiperazine, involves reacting the crude material with a ketone to form a ketal compound, which can be more easily separated before being hydrolyzed back to the purified amine. google.com

| Method | Purpose | Typical Solvents/Reagents |

| Filtration | Isolate solid product from reaction mixture. | N/A |

| Washing | Remove soluble impurities from isolated solid. | Diethyl ether (Et₂O). nih.govmdpi.com |

| Recrystallization | Purify solid compounds. | Ethanol (EtOH). nih.govmdpi.com |

| Trituration | Induce solidification and purify oils/residues. | Isopropyl ether (iPr₂O). nih.gov |

| Liquid-Liquid Extraction | Separate product from impurities based on solubility. | Dichloromethane, HCl (aq), Na₂CO₃ (aq), Brine. mdpi.com |

| Drying | Remove residual water from organic solution. | Anhydrous Sodium Sulfate (Na₂SO₄). mdpi.com |

| Evaporation | Remove solvent to isolate the final product. | N/A (Rotary Evaporator). mdpi.comresearchgate.net |

This table outlines common purification and isolation techniques used in sulfonamide synthesis.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Conformational Analysis and Molecular Rigidity Influencing Activity

Increasing the molecular rigidity of the piperidine (B6355638) scaffold or its substituents can be a key strategy in drug design. While some flexibility is necessary for a molecule to adopt an optimal binding conformation, a highly flexible molecule can lose significant conformational energy upon binding, which can decrease its affinity. By creating more rigid analogs, for instance through the introduction of ring systems or double bonds, the molecule can be "pre-organized" into its bioactive conformation, leading to improved potency. The development of novel synthetic methods that allow for the creation of complex, three-dimensional piperidine structures is accelerating the exploration of new molecular spaces for drug discovery. news-medical.net

Positional and Substituent Effects on Biological Activity

The specific placement and chemical nature of substituents on both the sulfonamide group and the piperidine ring are critical determinants of biological activity.

The sulfonamide group (-SO₂NH-R) is a cornerstone of many therapeutic agents and serves as a key point for molecular interactions, often acting as a hydrogen bond donor and acceptor. nih.govresearchgate.net The nature of the 'R' group attached to the sulfonamide nitrogen is a primary determinant of the compound's biological profile. openaccesspub.org

In a series of novel sulfonamide derivatives designed as bactericides for plant diseases, the core structure involved a piperidine ring connected via a sulfonamide linker to a phenyl group. researchgate.netnih.gov The SAR studies revealed that the type and position of substituents on this terminal phenyl ring significantly impacted antibacterial efficacy against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).

For example, introducing electron-withdrawing groups like fluorine or chlorine onto the phenyl ring generally enhanced antibacterial activity. The position of these substituents was also crucial, with para-substitution often yielding the most potent compounds.

Table 1: Effect of Phenyl Ring Substitution on Antibacterial Activity

| Compound Analogue | Substitution on Phenyl Ring | EC₅₀ against Xoo (µg/mL) | EC₅₀ against Xac (µg/mL) | Reference |

|---|---|---|---|---|

| A1 | 4-F | 2.65 | 4.74 | nih.gov |

| A2 | 4-Cl | 3.15 | 5.02 | nih.gov |

| A3 | 4-Br | 3.89 | 6.11 | nih.gov |

| A4 | 4-CH₃ | 4.26 | 7.33 | nih.gov |

| A13 | 2,4-diF | 2.97 | 5.83 | nih.gov |

Furthermore, studies on other piperidine-sulfonamide series have shown that direct substitution on the sulfonamide nitrogen itself, for instance with an ethyl group, can retard inhibitory potential against enzymes like acetylcholinesterase, suggesting that an unsubstituted sulfonamide NH may be preferable for certain targets. researchgate.net

The piperidine ring is a prevalent scaffold in pharmaceuticals, and modifications to its structure are a common strategy for optimizing drug candidates. mdpi.comnih.gov The nitrogen atom at the 1-position is a particularly important site for modification.

In the aforementioned bactericide study, researchers explored the effect of varying the alkyl chain length of the substituent at the 1-position of the piperidine ring. nih.gov The parent compound in this specific series was a 4-(phenylsulfonamido)piperidine, which was then N-alkylated. The results indicated that a medium-length alkyl chain was optimal for activity. For instance, compound C4, which featured a butyl group on the piperidine nitrogen, exhibited outstanding inhibitory activity against Xoo, significantly better than commercial agents. researchgate.netnih.gov This suggests that the lipophilicity and steric bulk of the N-substituent are finely tuned for optimal target engagement and membrane interaction. nih.govnih.gov

Table 2: Effect of Piperidine N-Alkylation on Antibacterial Activity

| Compound | Substitution on Piperidine Nitrogen | EC₅₀ against Xoo (µg/mL) | Reference |

|---|---|---|---|

| C1 | -CH₃ (Methyl) | 4.76 | nih.gov |

| C2 | -C₂H₅ (Ethyl) | 3.94 | nih.gov |

| C3 | -C₃H₇ (Propyl) | 2.97 | nih.gov |

| C4 | -C₄H₉ (Butyl) | 2.02 | nih.govnih.gov |

| C5 | -C₅H₁₁ (Pentyl) | 3.13 | nih.gov |

| C6 | -C₆H₁₃ (Hexyl) | 4.25 | nih.gov |

In one study, a propyl linker was used to connect two piperidine rings, one of which carried a sulfonamide group. nih.gov The nature of the substitutions on both the sulfonamide's aryl ring and the second piperidine's benzhydryl group influenced the antimicrobial activity, highlighting the importance of the entire molecular assembly. nih.gov In other designs, the piperidine-sulfonamide scaffold is connected to other heterocyclic systems, such as 1,3,4-oxadiazole, to create hybrid molecules with enhanced biological activity. scielo.br The linker's role is to provide the optimal distance and spatial arrangement between these pharmacophoric elements to maximize interactions with the target.

Rational Design Principles for Optimized Scaffolds

The optimization of the 1-methylpiperidine-4-sulfonamide scaffold relies on principles of rational drug design, which leverages an understanding of the target structure and SAR data to make informed chemical modifications. researchgate.net This process often begins with a "hit" compound, which is then systematically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.gov

Computational methods such as molecular docking are employed to visualize how a molecule binds to its target protein, identifying key interactions like hydrogen bonds and hydrophobic contacts. scielo.brnih.gov This information guides the design of new analogs. For example, if docking studies show an unoccupied hydrophobic pocket in the binding site, a chemist might add a lipophilic group to the scaffold to fill that pocket and increase binding affinity. researchgate.net

The concept of scaffold-based design is central to this process. arxiv.orgresearchgate.net The this compound structure serves as a proven scaffold that can be "decorated" with various functional groups based on SAR findings. This approach combines the favorable properties of a known core structure with the chemical diversity afforded by synthetic chemistry to efficiently generate libraries of compounds for biological screening. nih.gov The ultimate goal is to develop an optimized scaffold that provides a potent and selective molecule with favorable drug-like properties. nih.gov

Mechanisms of Biological Action and Molecular Target Interactions

Enzyme Inhibition Studies

Derivatives of 1-methylpiperidine-4-sulfonamide have demonstrated inhibitory activity against several classes of enzymes, playing crucial roles in various physiological and pathological processes.

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition and Folate Biosynthesis Pathway Modulation

Sulfonamides, a class of compounds structurally related to this compound derivatives, are well-established inhibitors of dihydropteroate synthase (DHPS). nih.govwikipedia.org This enzyme is critical in the bacterial folate biosynthesis pathway, catalyzing the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate. nih.govemerginginvestigators.org By mimicking the natural substrate pABA, sulfonamides competitively inhibit DHPS, thereby disrupting the synthesis of folic acid, an essential nutrient for bacterial growth and replication. nih.govwikipedia.orgemerginginvestigators.org This inhibition ultimately leads to a bacteriostatic effect. wikipedia.org

The development of resistance to traditional sulfonamides has prompted the design of novel inhibitors. nih.govemerginginvestigators.org Some research has focused on creating pterin-sulfonamide conjugates that not only inhibit DHPS but may also act as dead-end products, further disrupting the folate pathway. nih.gov Studies have shown that some sulfonamide-resistant enzymes can differentiate between pABA and sulfonamides, highlighting the need for new inhibitory strategies. biorxiv.org The absence of the folate synthesis pathway in mammals makes DHPS an attractive and selective target for antibacterial agents. wikipedia.orgemerginginvestigators.org

Carbonic Anhydrase Inhibition

Sulfonamide-containing compounds are known inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govyoutube.com CAs are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte balance. nih.gov The overexpression of certain CA isoforms, such as CA IX and XII, is associated with various diseases, including cancer and glaucoma, making them important therapeutic targets. nih.govresearchgate.netnih.gov

Derivatives of benzenesulfonamide (B165840) and other sulfonamide-containing scaffolds have been synthesized and evaluated for their inhibitory activity against different human CA (hCA) isoforms. nih.govnih.gov For instance, a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties demonstrated isoform-selective inhibition of hCA I, II, IX, and XII. nih.gov Similarly, 1-acylated indoline-5-sulfonamides have shown potent inhibition of the tumor-associated CA IX and XII isoforms. mdpi.com The inhibitory mechanism typically involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. nih.gov

Kinase Inhibition (e.g., ERK, JNK3, ALK, ROS1, CaMKII, VEGFR, FGFR)

The sulfonamide moiety is a key feature in many kinase inhibitors, which are crucial in cancer therapy for their ability to disrupt signaling pathways that control cell growth and proliferation. nih.govnih.gov While direct inhibition of ERK, JNK3, ALK, ROS1, CaMKII, VEGFR, and FGFR by a compound named "this compound" is not explicitly detailed in the provided search results, the broader class of sulfonamide-based kinase inhibitors is well-documented. For example, a class of p38α MAP kinase inhibitors features a diphenylether core with a sulfonamide group. drugbank.com The synthesis of purine-based sulfonamides has also been explored for their potential as inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov These findings underscore the importance of the sulfonamide functional group in the design of potent and selective kinase inhibitors.

Other Enzyme Targets (e.g., Acetylcholinesterase, Urease, Insulysin, Methionine Aminopeptidase Type II)

Acetylcholinesterase (AChE) Inhibition: Several compounds incorporating a 1-benzylpiperidine (B1218667) moiety, structurally related to 1-methylpiperidine (B42303), have been identified as potent inhibitors of acetylcholinesterase (AChE). ebi.ac.uknih.govsigmaaldrich.com AChE is an enzyme that breaks down the neurotransmitter acetylcholine. Its inhibition is a key therapeutic strategy for managing symptoms of Alzheimer's disease. nih.gov For example, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was found to be a highly potent AChE inhibitor. ebi.ac.uk The basic nitrogen atom of the piperidine (B6355638) ring is considered important for this activity. ebi.ac.uk Kinetic studies have shown that these inhibitors can exhibit a mixed type of inhibition. nih.gov

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, a process implicated in infections by ureolytic bacteria and in agricultural nitrogen loss. nih.govnih.govgoogle.com The inhibition of urease is a strategy to combat these issues. nih.govnih.gov While a direct link to this compound is not established in the search results, various compounds, including pyridylpiperazine-based carbodithioates, have been synthesized and shown to be effective urease inhibitors. nih.gov

Methionine Aminopeptidase Type II (MetAP2) Inhibition: MetAP2 is a metalloenzyme that plays a role in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. drugbank.comnih.govresearchgate.net Inhibition of MetAP2 is therefore a target for anti-cancer therapies. drugbank.comresearchgate.net Sulfonamide-containing compounds have been developed as potent inhibitors of MetAP2. drugbank.com These inhibitors were identified through screening and their potency was improved through chemical modifications guided by X-ray crystallography. drugbank.com

Receptor Modulation and Ligand Binding

Derivatives containing the 1-methylpiperidine moiety are also known to interact with various receptors, acting as either agonists or antagonists to modulate their activity.

Agonistic and Antagonistic Activity

Serotonin (B10506) Receptors: A notable example of a compound with a 1-methylpiperidine core is N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (ACP-103), which acts as a potent inverse agonist at the 5-hydroxytryptamine (5-HT)2A receptor. nih.gov It displays high affinity for this receptor and has been shown to have antipsychotic-like effects in behavioral models. nih.gov

TRPV4: The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a nonselective cation channel involved in various physiological processes. nih.govnih.gov Activation of TRPV4 channels has been shown to have a tocolytic effect on human myometrial tissues, suggesting a role in modulating uterine contractility. nih.gov In the context of cancer, TRPV4 has been implicated in promoting the progression of ovarian cancer through a calcium-mTORC1/SREBP1 signaling pathway that enhances fatty acid synthesis. nih.gov

Histamine (B1213489) Receptors: The 1-methylpiperidine moiety is a common structural feature in histamine H1 receptor antagonists. nih.govnih.gov Cyclization of the aromatic head group in these antagonists has been shown to prolong their residence time at the H1 receptor. nih.gov Additionally, dual-acting ligands targeting both histamine H3 and sigma-1 receptors, incorporating a piperidine core, have been developed for the potential treatment of pain. nih.gov

Receptor Subtype Selectivity

There is currently no available data from receptor binding assays or functional studies to define the selectivity profile of this compound for any receptor subtype.

Ion Channel Modulation (e.g., Sodium Channels)

No published research has been found that investigates the effects of this compound on ion channels, including sodium channels.

Cellular Pathway Perturbation Investigations

Specific studies into how this compound may perturb cellular pathways are not present in the available literature.

Inhibition of DNA Replication and Cell Proliferation

While the sulfonamide group is known to be a key feature of drugs that inhibit DNA replication in bacteria, nih.gov there are no specific studies demonstrating this activity for this compound.

Induction of Apoptosis and Cell Cycle Arrest

There is no available scientific evidence to suggest that this compound induces apoptosis or causes cell cycle arrest.

Modulation of Anti-Apoptotic Proteins

Investigations into the potential modulation of anti-apoptotic proteins by this compound have not been reported in the scientific literature.

Preclinical Biological Evaluation and Therapeutic Potential

Antimicrobial Research Applications

Derivatives of 1-methylpiperidine-4-sulfonamide have demonstrated notable antimicrobial effects, positioning them as potential leads for the development of new treatments against a range of pathogenic microorganisms.

Activity against Bacterial Strains

The antibacterial efficacy of sulfonamide derivatives, including those with a piperidine (B6355638) moiety, has been extensively studied against both Gram-positive and Gram-negative bacteria. A significant area of focus has been their activity against drug-resistant strains, a pressing global health concern.

Research has shown that certain novel sulfonamide derivatives exhibit significant, concentration-dependent antibacterial activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). jocpr.comresearchgate.net In one study, four new sulfonamide derivatives demonstrated promising effects against 40 clinical isolates of S. aureus and the reference strain ATCC 25923. jocpr.comresearchgate.net The minimum inhibitory concentration (MIC) values for these compounds ranged from 64 to 512 μg/ml. jocpr.comresearchgate.net Kinetic studies over 48 hours confirmed their ability to inhibit bacterial growth. jocpr.comresearchgate.net

The structural features of these sulfonamides play a crucial role in their antibacterial potency. For instance, the introduction of an electron-withdrawing group on the aromatic ring has been shown to remarkably increase antimicrobial activity. nih.gov Some derivatives have even demonstrated superior effects against MRSA isolates compared to the antibiotic oxacillin. nih.gov The World Health Organization has classified MRSA as a high-priority pathogen for the research and development of new antibiotics. nih.gov

Beyond S. aureus, research has also explored the activity of sulfonamide derivatives against other bacteria like Escherichia coli. nih.gov The development of resistance to existing sulfonamides is a known issue, often mediated by mutations in the target enzyme, dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov However, some novel sulfonamide derivatives are being designed to overcome these resistance mechanisms. tandfonline.com

**Table 1: Antibacterial Activity of Novel Sulfonamide Derivatives against *Staphylococcus aureus***

| Compound/Control | Mean Inhibition Zone Diameter (mm) | MIC Range (μg/ml) against Clinical Isolates |

|---|---|---|

| Derivative 1a | 22.15 ± 6.22 | 64 - 512 |

| Derivative 1b | 16.39 ± 1.17 | 64 - 512 |

| Derivative 1c | 15.42 ± 0.66 | 64 - 512 |

| Derivative 1d | 15.83 ± 1.28 | 64 - 512 |

| Control 1 | Not specified | 32 |

| Control 2 | Not specified | 512 |

Data sourced from a study on four novel sulfonamide derivatives against a reference strain and 40 clinical isolates of S. aureus. jocpr.comresearchgate.net

Antifungal and Antiprotozoal Activities

In addition to their antibacterial properties, sulfonamide compounds have shown inhibitory activity against certain fungi and protozoa. nih.gov Specifically, they have been reported to be effective against Pneumocystis carinii and Toxoplasma. nih.gov This broader spectrum of activity highlights the versatility of the sulfonamide scaffold in developing antimicrobial agents.

Mechanisms of Resistance Overcoming

A critical aspect of antimicrobial research is understanding and overcoming resistance. Resistance to traditional sulfonamides typically arises from mutations in the bacterial folP gene, which encodes for dihydropteroate synthase (DHPS), the drug's target enzyme. nih.govnih.gov These mutations can reduce the drug's binding affinity. nih.gov Another significant mechanism is the acquisition of foreign genes (sul1 and sul2) that produce sulfonamide-insensitive DHPS variants. nih.gov

Research into new sulfonamide derivatives aims to circumvent these resistance mechanisms. tandfonline.com Some novel compounds have demonstrated bactericidal activity, unlike the parent sulfonamides which are typically bacteriostatic. tandfonline.com Furthermore, no cross-resistance with existing antibiotics has been detected for some of these new derivatives, indicating a different or less susceptible mode of action. tandfonline.com The development of compounds that can overcome established resistance patterns is a key goal in the fight against multidrug-resistant pathogens. jocpr.comresearchgate.net

Anticancer Research and Antitumor Activity

The sulfonamide functional group is a key component in a number of anticancer drugs, and research continues to explore new derivatives for their potential in oncology. mdpi.comnih.govnih.gov These compounds have been shown to exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell growth and survival. nih.gov

In Vitro Cytotoxicity Assays

The initial evaluation of the anticancer potential of new compounds often involves in vitro cytotoxicity assays against a panel of human cancer cell lines. The National Cancer Institute's (NCI) 60-cell line screen is a widely used platform for this purpose. nih.govnih.gov

Studies on novel 1,2,4-triazine (B1199460) sulfonamide derivatives have demonstrated significant, dose-dependent cytotoxicity against colon cancer cell lines such as DLD-1 and HT-29. mdpi.comnih.gov For example, one such derivative, MM131, exhibited IC50 values of 3.4 µM in DLD-1 cells and 3.9 µM in HT-29 cells after 24 hours of exposure. mdpi.com This was considerably more potent than the standard chemotherapy drug 5-fluorouracil. mdpi.com

The NCI-60 screen has been instrumental in identifying the differential sensitivity of various cancer cell types to new compounds. nih.gov For instance, the activity profiles of certain triazine compounds have shown a superior ability to suppress the proliferation of colon cancer cells. nih.gov The data generated from these large-scale screenings are crucial for prioritizing compounds for further development. nih.govnih.gov

Table 2: In Vitro Cytotoxicity of a Novel 1,2,4-Triazine Sulfonamide Derivative (MM131)

| Cell Line | IC50 Value (µM) after 24h |

|---|---|

| DLD-1 (Colon Cancer) | 3.4 |

| HT-29 (Colon Cancer) | 3.9 |

| Human Skin Fibroblasts (Normal) | 5.65 |

Data sourced from a study on the anticancer potential of a novel 1,2,4-triazine sulfonamide derivative. mdpi.com

In Vivo Efficacy Studies in Animal Models

Promising results from in vitro assays often lead to in vivo efficacy studies in animal models to assess the compound's antitumor activity in a more complex biological system. nih.gov These studies are critical for evaluating the translational potential of a drug candidate. nih.gov

While specific in vivo data for this compound itself is not detailed in the provided context, the general approach for sulfonamide derivatives involves testing in models such as the hollow fiber assay and xenograft mouse models. nih.gov For example, the triazine compound NSC 710607, which showed potent in vitro activity against HCT-116 human colon carcinoma cells, was further evaluated in vivo. nih.gov These studies aim to determine if the in vitro cytotoxic effects translate to a reduction in tumor growth in living organisms. nih.gov The results from such animal models are essential for making decisions about advancing a compound into clinical trials. nih.govnih.gov

Neurological and Central Nervous System (CNS) Research

The therapeutic potential of compounds containing the 1-methylpiperidine (B42303) and sulfonamide moieties has been an area of significant interest in neurological and Central Nervous System (CNS) research. While direct studies on this compound are not extensively documented in publicly available literature, research on structurally related compounds provides insights into its potential applications. The core structure is found in molecules investigated for a range of neurological disorders, from neurodegenerative diseases to migraines. The CNS-penetrant nature of some aryl sulfonamides further underscores the potential of this class of compounds in targeting central nervous system disorders nih.gov.

Potential for Cognitive Enhancement

Research into cognitive enhancement has explored various derivatives of piperidine. For instance, 4-aminopiperidine (B84694) derivatives have been identified as a potent class of cognition-enhancing drugs nih.gov. Studies have shown that the extrusion of one of the nitrogen atoms from the piperazine (B1678402) ring of previously identified nootropic drugs resulted in 4-aminopiperidine analogues that retained high activity in enhancing cognition in mouse passive avoidance tests nih.gov. One particular compound from this series demonstrated activity at a very low dose (0.01 mg/kg, ip), suggesting it could be a promising lead for developing treatments for cognitive deficits associated with neurodegenerative diseases like Alzheimer's nih.gov. While these findings are not specific to this compound, they highlight the potential of the piperidine scaffold in the development of cognitive enhancers.

Anxiolytic and Antidepressant Effects

Migraine Research

The 1-methylpiperidine ring is a key structural component in some medications developed for the treatment of migraine. A notable example is Naratriptan (B1676958), a 5-HT1B/1D receptor agonist used in the management of acute migraine attacks nih.govnih.gov. The chemical structure of naratriptan features a 1-methylpiperidine ring, highlighting the importance of this moiety in the design of anti-migraine agents nih.gov. The efficacy of such compounds is attributed to their interaction with serotonin (B10506) receptors implicated in the pathophysiology of migraine. While this does not directly implicate this compound in migraine treatment, it establishes the relevance of the 1-methylpiperidine core in this therapeutic area.

Neurodegenerative Disease Research (e.g., Alzheimer's, Parkinson's)

The potential utility of piperidine and sulfonamide derivatives in the context of neurodegenerative diseases like Alzheimer's and Parkinson's is an active area of investigation.

Alzheimer's Disease: Researchers have developed hybrid compounds that combine an aryl-sulfonamide function with a benzyl-piperidine moiety, which is a pharmacophore of the current anti-Alzheimer's drug, donepezil (B133215) mdpi.com. Some of these hybrids have demonstrated promising multi-target activity, including the inhibition of acetylcholinesterase (AChE) and the prevention of amyloid-β (Aβ) aggregation, both of which are key pathological features of Alzheimer's disease mdpi.com. One such compound, N-((1-benzylpiperidin-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide, emerged as a particularly promising lead mdpi.com. Furthermore, new sulfonamide derivatives are being explored as potential drugs for Alzheimer's due to their ability to inhibit both acetylcholinesterase and butyrylcholinesterase nih.govresearchgate.net.

Parkinson's Disease: In Parkinson's disease research, piperine, a compound containing a piperidine ring, has demonstrated neuroprotective effects in a mouse model of the disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) nih.gov. Piperine treatment was found to mitigate motor coordination deficits and cognitive dysfunction, and it also protected dopaminergic neurons through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms nih.gov. Additionally, a novel series of NR2B subtype selective N-methyl-d-aspartate (NMDA) receptor antagonists, which includes a piperidine carboxylate structure, has shown efficacy in a rodent model of Parkinson's disease nih.gov.

These findings, while not directly on this compound, underscore the therapeutic potential of the constituent chemical moieties in addressing the complex pathologies of neurodegenerative disorders.

Anti-inflammatory and Immunomodulatory Research

The anti-inflammatory potential of compounds containing sulfonamide and piperidine structures has been explored in several studies. For instance, novel benzenesulfonamide (B165840) derivatives of 5′-aminospirotriazolotriazine have exhibited significant anti-inflammatory activity in a rat model of carrageenan-induced paw edema, with some compounds showing stronger effects than the standard drug indomethacin (B1671933) researchgate.net. Another study synthesized a series of 1-methyl-4-(4-X-benzenesulfonyl)pyrrolo[2,3-d] imidazole-5-carboxylates and tested them as anti-inflammatory agents, indicating that electron-withdrawing substituents on the benzenesulfonyl moiety increased activity nih.gov. While direct research on the anti-inflammatory and immunomodulatory properties of this compound is limited, the documented activity of these related sulfonamide derivatives suggests that this class of compounds warrants further investigation for its potential to modulate inflammatory responses.

Antiviral Research

Recent research has highlighted the potential of piperidine sulfonamide derivatives in the field of antiviral drug discovery. A study focused on the design and synthesis of flavonol derivatives containing a piperidine sulfonamide moiety demonstrated their activity against the Tobacco Mosaic Virus (TMV) arabjchem.org.

In this study, several of the synthesized compounds exhibited promising curative and protective activities against TMV. Notably, one compound, designated as Z6 , showed excellent therapeutic and protective effects, with EC50 values of 108.2 and 100.9 μg/mL, respectively. These values were superior to those of the commercial agent Ningnanmycin (NNM) arabjchem.org. Further investigation into the mechanism of action revealed that Z6 could effectively bind to the TMV coat protein (TMV-CP) arabjchem.org.

Table 1: Antiviral Activity of Selected Flavonol Derivatives Containing Piperidine Sulfonamide against TMV

| Compound | Curative Activity (%) | Protection Activity (%) |

| Z5 | 68.1 | 78.5 |

| Z6 | 77.0 | 79.4 |

| Z12 | 71.7 | - |

| Z14 | 70.2 | - |

| Z21 | 78.5 | 73.1 |

| Z22 | 75.0 | - |

| NNM (Control) | 62.5 | 67.1 |

| Data sourced from a study on flavonol derivatives containing piperidine sulfonamide. arabjchem.org |

These findings indicate that the piperidine sulfonamide scaffold is a valuable pharmacophore for the development of novel antiviral agents, although specific studies on this compound in this context are not yet available.

Investigation of Prodrug Strategies and Hybrid Compounds

To enhance the therapeutic profile of drug candidates, chemists often employ prodrug and hybrid molecule strategies. The chemical structure of this compound, with its secondary sulfonamide nitrogen and piperidine ring, is amenable to such modifications.

Prodrug Strategies

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active agent. This approach can be used to improve properties like solubility, stability, and bioavailability. For compounds containing a sulfonamide group, a common prodrug strategy is N-acylation. This involves attaching an acyl group to the sulfonamide nitrogen, which can then be cleaved by enzymes in the body. This strategy has been successfully used to create water-soluble prodrugs of COX-2 inhibitors, facilitating parenteral administration.

Another sophisticated approach involves two-stage release mechanisms. For example, a prodrug of the sulfonamide-containing TLR4 antagonist TAK-242 was designed with a self-immolative spacer. nih.gov This design ensures the stable delivery and controlled release of the active drug, preventing premature or non-productive hydrolysis of the sulfonamide group. nih.gov Such advanced strategies could theoretically be applied to this compound to tailor its pharmacokinetic profile for specific therapeutic applications.

Hybrid Compounds

Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule to create a new chemical entity with a multi-targeted or synergistic biological effect. The piperidine and sulfonamide moieties are frequently used building blocks in the design of such hybrids.

Recent research has explored:

Benzene sulfonamide-piperazine hybrids : These compounds have been synthesized and evaluated for antioxidant and enzyme inhibitory activities. nih.gov

Sulfonamides incorporating piperidinyl-hydrazidoureido moieties : These have been designed as selective inhibitors of carbonic anhydrase isoforms, some of which are implicated in cancer. researchgate.net

Piperidine-containing hybrids with other active scaffolds : The piperidine nucleus is a common component in hybrids designed for a range of activities, from antibacterial to anticancer. researchgate.netnih.gov

These examples demonstrate the versatility of the piperidine-sulfonamide framework in creating novel hybrid compounds. By combining the this compound scaffold with other pharmacologically active groups, it may be possible to develop multi-functional drug candidates with enhanced efficacy or a novel mechanism of action.

Computational Chemistry and in Silico Modeling in Research

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. This method is crucial for understanding the interactions that drive the biological activity of piperidine (B6355638) sulfonamide derivatives.

In studies involving related sulfonamide compounds, molecular docking has been used to elucidate binding modes with various protein targets. For instance, docking simulations of novel sulfonamide derivatives containing a piperidine moiety have been performed to understand their interaction with dihydropteroate (B1496061) synthase (DHPS), a key enzyme in bacterial folate biosynthesis. nih.gov These simulations can reveal critical hydrogen bonds and hydrophobic interactions between the ligand and the active site residues of the enzyme. nih.gov Similarly, docking studies on aryl sulfonamide derivatives targeting the anti-apoptotic protein Mcl-1 have identified key interactions with residues such as ASN260 and HIS224, which are crucial for inhibitory activity. qub.ac.uk

The general process involves preparing a 3D structure of the ligand and the target protein, which may be obtained from crystallographic data or through homology modeling. The ligand is then placed in the binding site of the protein, and various conformations are sampled to find the most energetically favorable binding pose. For example, in docking studies with the dopamine (B1211576) transporter, the protonation states of ligands are often calculated at a physiological pH of 7.4 to ensure the model's biological relevance. nih.gov

These predictive models help to rationalize the structure-activity relationships observed experimentally and guide the design of new analogs with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sysrevpharm.org This approach is widely used to predict the activity of new compounds and to understand which structural properties are key for their effects.

QSAR studies on piperidine sulfonamide derivatives have revealed significant correlations between physicochemical properties and biological activity. For example, a study on piperidine sulfonamide aryl hydroxamic acid analogs as inhibitors of matrix metalloproteinases (MMPs) found that the inhibitory potency against MMP-2 and MMP-13 was significantly correlated with the hydrophobicity of the molecules (described by ClogP). tandfonline.comtandfonline.com The relationship was parabolic, indicating that either very low or very high hydrophobicity was detrimental to the inhibitory activity, with an optimal ClogP value around 2.0. tandfonline.com

The general methodology involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic, steric, hydrophobic, or topological. A statistical model, often using multiple linear regression (MLR) or non-linear methods, is then built to correlate these descriptors with the observed biological activity (e.g., IC50 values). sysrevpharm.orgmdpi.comscispace.com

Table 1: Example of Descriptors Used in QSAR Models for Sulfonamide Derivatives

| Descriptor Type | Example Descriptor | Influence on Activity |

|---|---|---|

| Hydrophobic | ClogP | Often shows a parabolic relationship with activity. tandfonline.com |

| Electronic | qH35 (Charge on a specific H atom) | Can be negatively correlated with IC50. scispace.com |

| Energy | Eat.is (Total Energy) | Can be negatively correlated with IC50. scispace.com |

| Geometric | Topological Diameter (TD) | Can be positively correlated with inhibitory activity. mdpi.com |

| Physicochemical | Polarizability (αe) | Can be negatively correlated with inhibitory activity. mdpi.com |

This table is illustrative and based on findings from various QSAR studies on related compounds.

These models are rigorously validated to ensure their predictive power. qub.ac.ukmdpi.com Successful QSAR models provide a deeper understanding of the mechanism of action and allow for the rational design of new, more potent compounds. nih.gov

Homology Modeling for Receptor Structures

When the experimental 3D structure of a target protein is not available, homology modeling can be used to construct a predictive model. This technique builds a 3D model of the target protein using the known experimental structure of a related homologous protein (the "template").

This approach is particularly valuable for studying the interaction of ligands like "1-Methylpiperidine-4-sulfonamide" with novel or less-characterized targets. For example, in the investigation of novel sulfonamides as bactericides, a 3D structure model of Xanthomonas oryzae pv. oryzae dihydropteroate synthase (XooDHPS) was generated to perform molecular docking studies. nih.gov The quality of such a homology model is critical and is typically assessed using validation tools like Ramachandran plots to ensure that the protein backbone conformations are stereochemically plausible. nih.gov Once validated, the model serves as a structural surrogate for the real receptor, enabling molecular docking simulations to predict ligand-target interactions.

Prediction of Biological Activity and Selectivity Profiles

In silico tools can predict the likely biological activities and target selectivity of a compound based on its chemical structure. These predictions help in prioritizing compounds for further screening and in identifying potential off-target effects early in the drug discovery process.

Various online platforms and software, such as PASS (Prediction of Activity Spectra for Substances), Molinspiration, and SwissTargetPrediction, are used for this purpose. nih.govclinmedkaz.org These tools compare the structure of a query molecule to a large database of compounds with known biological activities. clinmedkaz.org For a given compound, the output is often a list of predicted activities with a corresponding probability score (Pa for "probably active" and Pi for "probably inactive"). clinmedkaz.org

For instance, a compound containing the 1-methylpiperidin-4-yl moiety, ACP-103, was predicted and subsequently confirmed to be a potent 5-HT2A receptor inverse agonist. researchgate.netnih.gov It showed high selectivity for the 5-HT2A receptor over other monoaminergic receptors like 5-HT2C, 5-HT2B, and dopamine D2 receptors. nih.gov In silico predictions for other piperidine and piperazine (B1678402) derivatives have suggested a wide range of potential activities, including kinase inhibition, GPCR ligand activity, and enzyme inhibition. nih.govnih.gov

Table 2: Example of Predicted Activities for Piperidine Derivatives

| Compound Class | Predicted Activity | In Silico Tool Used | Reference |

|---|---|---|---|

| Piperidine Derivatives | Membrane permeability inhibition | PASS Online | clinmedkaz.org |

| Piperazine Indole Hybrids | Kinase inhibitor, Enzyme inhibitor, GPCR ligand | Molinspiration | nih.govnih.gov |

This table provides examples of activities predicted or identified for compounds containing the piperidine scaffold.

These predictive methods allow researchers to build a comprehensive pharmacological profile for new molecules like "this compound," guiding experimental testing and development. nih.gov

Theoretical Chemistry Approaches (e.g., Density Functional Theory, Natural Bond Orbital Analysis, Non-Linear Optics)

Theoretical chemistry methods provide fundamental insights into the electronic structure and properties of molecules. These approaches complement experimental data and other computational techniques.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It is often employed to optimize the molecular geometry and to calculate properties like vibrational frequencies, molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP). researchgate.net The energy gap between the HOMO and LUMO is particularly important as it relates to the chemical reactivity and stability of the molecule. nih.gov

Natural Bond Orbital (NBO) Analysis is used to study charge transfer, hyperconjugative interactions, and intramolecular bonding. researchgate.net For compounds containing sulfonamide and piperidine groups, NBO analysis can identify key hydrogen bonding interactions and the delocalization of electron density, which are crucial for molecular stability and receptor binding. researchgate.net

Non-Linear Optics (NLO) research investigates materials whose optical properties change with the intensity of incident light. jhuapl.edu Some organic molecules, particularly those with significant charge transfer, can exhibit NLO properties. nih.gov Theoretical calculations using DFT can predict the NLO response of a molecule by calculating its polarizability and hyperpolarizability. researchgate.netnih.gov Studies on related heterocyclic sulfonamides have shown that an inverse relationship can exist between the HOMO-LUMO energy gap and the first hyperpolarizability (β), suggesting that molecules with smaller energy gaps may have enhanced NLO activity. nih.gov While not a primary area of investigation for all piperidine sulfonamides, these theoretical approaches provide a complete picture of the molecule's physicochemical properties.

Advanced Analytical Techniques in Characterization and Biological Studies

X-ray Crystallography for Structural Elucidation

For instance, the crystal structure of a 1:1 salt of piperidine (B6355638) with sulfamethazine (B1682506) was elucidated, revealing details of proton transfer and the supramolecular architecture formed through N—H+⋯O and N—H+⋯N hydrogen bonds. nih.gov In other studies, X-ray diffraction has been used to:

Confirm the structure of newly synthesized benzamide (B126) derivatives of piperidine. mdpi.com

Determine the molecular geometry of 4-phenyl-piperazine-1-sulfonamide, showing how molecules are linked via hydrogen bonds and arranged in layers.

Elucidate the structure of Mannich bases derived from piperidine, where the piperidine ring adopts a classic chair configuration.

These examples demonstrate the power of X-ray crystallography to provide critical structural insights that are essential for understanding structure-activity relationships (SAR) in drug design.

Biochemical and Pharmacological Assay Development

To evaluate the biological activity of 1-Methylpiperidine-4-sulfonamide and its analogs, various biochemical and pharmacological assays are developed. These assays are designed to measure the compound's effect on specific biological targets, such as enzymes or microbial cells.

Antibacterial Activity Assays: Derivatives of piperidine-sulfonamide have been investigated for their potential as bactericides. In one study, a series of novel sulfonamide derivatives containing a piperidine moiety were synthesized and evaluated for their in vitro antibacterial activity against plant pathogenic bacteria Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). The activity was quantified by determining the half-maximal effective concentration (EC₅₀) using a turbidimetric method. Some compounds displayed excellent potency, with EC₅₀ values significantly lower than commercial bactericides. Further biochemical assays confirmed that the mechanism of action for the most potent compound involved the inhibition of dihydropteroate (B1496061) synthase and damage to the bacterial cell membrane.

| Compound | Target Organism | EC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Molecule C₄ (piperidine sulfonamide derivative) | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 | |

| Bismerthiazol (Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 42.38 | |

| Thiodiazole Copper (Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 64.50 |

Enzyme Inhibition Assays: Sulfonamides are a well-known class of enzyme inhibitors, particularly of carbonic anhydrases (CAs). Assays are designed to measure the inhibition constant (Kᵢ) of new compounds against various CA isoforms. For example, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were tested against human (h) isoforms hCA I, II, IX, and XII. Several of these piperidine-containing sulfonamides showed inhibitory activity in the low nanomolar range.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) (nM) | Reference |

|---|---|---|---|

| Compound 6 (4-methoxyphenyl tail) | hCA II | 3.7 | |

| Compound 10 (4-chlorophenyl tail) | hCA II | 4.4 | |

| Compound 5 (3-methoxyphenyl tail) | hCA II | 5.8 | |

| Compound 12 (n-heptyl tail) | hCA IX | 5.6 | |

| Compound 11 (benzyl tail) | hCA IX | 8.3 |

In Vitro and In Vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Research Methodologies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development as a potential therapeutic agent. PK/PD studies connect the drug's concentration in the body to its pharmacological effect.

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. Research on pyrazole (B372694) sulfonamide inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT) provides significant insight into how structural modifications, directly relevant to this compound, affect brain penetration.

In this research, capping the secondary sulfonamide nitrogen with a methyl group was found to dramatically enhance brain penetration in mice. This modification reduces the polar surface area and acidity of the sulfonamide moiety, which is often a principal cause of poor CNS penetration. The brain-to-blood ratio (B:B ratio) is a key metric used to quantify this penetration. Studies in wild-type and mdr1a-deficient mice can also be used to determine if a compound is a substrate for efflux transporters like P-glycoprotein (Pgp) at the BBB.

| Compound Modification | Brain:Blood Ratio (Mouse) | Reference |

|---|---|---|

| Parent Secondary Sulfonamide (uncapped) | <0.1 | |

| N-Methyl Sulfonamide (capped) | 3.7 | |

| Lead Compound 14 (secondary sulfonamide) | <0.1 | |

| Methylated Compound 33 (N-methyl sulfonamide) | 0.6 | |

| Ethyl Sulfonamide Analogue 34 | 1.3 | |

| Optimized Compound 40 | 1.6 |

Oral bioavailability is assessed by administering the compound orally (PO) and intravenously (IV) and comparing the resulting plasma concentration-time profiles (Area Under the Curve, AUC). In vitro assays using liver microsomes are used to predict metabolic stability and hepatic clearance (Cli), which are major determinants of oral bioavailability.

Enzyme inhibition kinetic studies are performed to elucidate the mechanism by which a compound inhibits its target enzyme. These studies determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-mode, providing insight into whether the inhibitor binds to the enzyme's active site or an allosteric site. For sulfonamide inhibitors of carbonic anhydrase, for example, these studies help to understand the specific interactions between the sulfonamide's zinc-binding group and the zinc ion in the enzyme's active site. Similarly, for antibacterial sulfonamides that target dihydropteroate synthase, kinetic analysis can confirm the competitive inhibition mechanism versus the enzyme's natural substrate, p-aminobenzoic acid.

Patent Landscape and Commercialization Research Outlook

Analysis of Patent Trends for Sulfonamide and Piperidine-Containing Compounds

The patenting activity for sulfonamide and piperidine-containing compounds remains robust, driven by their versatile therapeutic potential across a wide range of diseases. The sulfonamide moiety is a cornerstone in the development of various drugs, including diuretics, antiepileptics, and anticancer agents. nih.govgoogle.com Similarly, the piperidine (B6355638) scaffold is a prevalent heterocyclic motif found in numerous approved drugs, particularly those targeting the central nervous system (CNS). google.com

An analysis of patent literature reveals several key trends:

Focus on Targeted Therapies: A significant portion of recent patents for sulfonamide-containing compounds is directed towards targeted therapies, particularly in oncology. This includes the development of inhibitors for specific enzymes like carbonic anhydrases (CAs) and protein kinases that are overexpressed in tumors. nih.govnih.gov For instance, there is a strong focus on developing isoform-selective CA inhibitors to target tumor-associated CAs such as CA IX and CA XII, which are involved in pH regulation and tumor progression. nih.gov

Expansion of Therapeutic Applications: While traditionally known for their antimicrobial and diuretic properties, the therapeutic applications of sulfonamides have expanded significantly. Patent filings now frequently cover their use as anticancer, anti-inflammatory, and antiviral agents. nih.govgoogle.com The piperidine ring, once primarily associated with CNS disorders, is now being incorporated into a diverse range of therapeutic agents, including those for cardiovascular diseases and viral infections. google.com

Combination Therapies and Formulations: A notable trend in the patent landscape is the focus on combination therapies and novel formulations. Patents are increasingly being filed for compositions that combine a sulfonamide or piperidine-containing compound with other active pharmaceutical ingredients to enhance efficacy or overcome drug resistance. ucla.edu Additionally, there is a strong emphasis on developing new formulations to improve drug delivery and patient compliance.

Second-Generation and Follow-on Patents: As the patents for first-generation blockbuster drugs expire, there is a surge in patent applications for second-generation compounds with improved properties. This "evergreening" strategy involves making incremental modifications to existing drugs to extend their market exclusivity. ucla.edu This is particularly evident in the development of new sulfonamide derivatives with enhanced efficacy or reduced side effects.

The following table provides a snapshot of the diverse therapeutic areas where sulfonamide and piperidine-containing compounds are being actively patented:

| Therapeutic Area | Examples of Patented Compound Classes | Key Molecular Targets |

| Oncology | Carbonic Anhydrase Inhibitors, Kinase Inhibitors | CA IX, CA XII, VEGFR, PDGFR, c-Kit |

| Central Nervous System (CNS) | Antipsychotics, Antidepressants, Cognitive Enhancers | Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors |

| Infectious Diseases | Antibacterials, Antivirals | Dihydropteroate (B1496061) Synthase, HIV Protease |

| Cardiovascular Diseases | Diuretics, Anti-hypertensives | Carbonic Anhydrase, Angiotensin Receptors |

| Inflammatory Diseases | COX-2 Inhibitors | Cyclooxygenase-2 |

Identifying Key Patent Holders and Research Institutions

The patent landscape for sulfonamide and piperidine-containing compounds is populated by a mix of large pharmaceutical companies, specialized biotechnology firms, and academic research institutions.

Major Pharmaceutical Companies:

Large pharmaceutical corporations are significant players, leveraging their extensive resources for research, development, and commercialization. Companies that have historically been active in patenting sulfonamide-based drugs include those with strong oncology and cardiovascular portfolios.

For piperidine derivatives, companies with a focus on CNS disorders are prominent patent holders.

Leading Research Institutions:

Academic institutions and public research organizations play a crucial role in the early stages of drug discovery and are often the originators of novel compound classes and therapeutic targets. Their patents are frequently licensed to pharmaceutical companies for further development and commercialization. For instance, universities with strong medicinal chemistry and pharmacology programs are active in this area.

The table below lists some of the key entities that have been actively patenting in the field of sulfonamide and piperidine-containing compounds, based on their research output and patent filings.

| Entity Type | Examples of Key Players |

| Pharmaceutical Companies | Major global pharmaceutical corporations with portfolios in oncology, CNS, and infectious diseases. |

| Biotechnology Companies | Specialized firms focusing on targeted therapies, such as kinase inhibitors and monoclonal antibodies. |

| Academic & Research Institutions | Universities and research centers with strong programs in medicinal chemistry and drug discovery. |

Strategic Patenting for Novel Sulfonamide Derivatives

The development and patenting of novel sulfonamide derivatives require a well-defined intellectual property strategy to ensure a strong and defensible patent portfolio. Key strategic considerations include:

Demonstrating Novelty and Non-Obviousness: To secure a patent, a new compound must be novel and non-obvious over the prior art. For second-generation drugs, this can be particularly challenging. The patent application must clearly articulate the unexpected properties or advantages of the new derivative, such as improved efficacy, reduced toxicity, or a novel mechanism of action.

Broad and Narrow Claiming: A robust patent strategy often involves a combination of broad and narrow claims. Broad claims can provide protection for a whole class of related compounds, while narrow claims directed to specific compounds with superior properties can offer a fallback position if the broader claims are challenged.

Protecting Intermediates and Manufacturing Processes: In addition to the final compound, it is often strategic to seek patent protection for key intermediates and novel manufacturing processes. This can create additional barriers to entry for competitors.

Fragment-Based and Structure-Based Drug Design: The use of advanced drug discovery techniques like fragment-based and structure-based design can lead to the identification of novel and potent inhibitors. Patent applications for compounds discovered through these methods should highlight the rational design process to strengthen the argument for non-obviousness.

Combination Therapy Patents: As combination therapies become more common, there is an opportunity to obtain patents on the synergistic effects of combining a novel sulfonamide derivative with other known drugs.

Challenges and Opportunities in Intellectual Property for Drug Discovery

The journey of a drug from discovery to market is fraught with intellectual property challenges, but it also presents significant opportunities for innovation and commercial success.

Challenges:

High Bar for Patentability: The criteria for patentability, particularly the non-obviousness requirement, can be difficult to meet, especially for derivatives of known compounds.